molecular formula C18H11Cl2N3O3S B12188220 6,8-dichloro-4-oxo-N-[1-(thiophen-2-ylmethyl)-1H-pyrazol-5-yl]-4H-chromene-2-carboxamide

6,8-dichloro-4-oxo-N-[1-(thiophen-2-ylmethyl)-1H-pyrazol-5-yl]-4H-chromene-2-carboxamide

Cat. No.: B12188220
M. Wt: 420.3 g/mol
InChI Key: OJHMRUZSBBVVEP-UHFFFAOYSA-N
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Description

6,8-Dichloro-4-oxo-N-[1-(thiophen-2-ylmethyl)-1H-pyrazol-5-yl]-4H-chromene-2-carboxamide is a synthetic small molecule featuring a 4H-chromene core substituted with electron-withdrawing chlorine atoms at positions 6 and 8, a ketone group at position 4, and a carboxamide moiety at position 2. The carboxamide nitrogen is linked to a pyrazole ring, which is further functionalized with a thiophen-2-ylmethyl group. The thiophene and pyrazole substituents likely enhance π-π stacking and hydrogen-bonding interactions, influencing solubility and target binding .

Properties

Molecular Formula

C18H11Cl2N3O3S

Molecular Weight

420.3 g/mol

IUPAC Name

6,8-dichloro-4-oxo-N-[2-(thiophen-2-ylmethyl)pyrazol-3-yl]chromene-2-carboxamide

InChI

InChI=1S/C18H11Cl2N3O3S/c19-10-6-12-14(24)8-15(26-17(12)13(20)7-10)18(25)22-16-3-4-21-23(16)9-11-2-1-5-27-11/h1-8H,9H2,(H,22,25)

InChI Key

OJHMRUZSBBVVEP-UHFFFAOYSA-N

Canonical SMILES

C1=CSC(=C1)CN2C(=CC=N2)NC(=O)C3=CC(=O)C4=C(O3)C(=CC(=C4)Cl)Cl

Origin of Product

United States

Preparation Methods

Vilsmeier-Haack Formylation

The 4-oxo-4H-chromene-2-carboxaldehyde intermediate is synthesized via the Vilsmeier-Haack reaction. Starting with 2-hydroxyacetophenone derivatives, treatment with phosphorus oxychloride (POCl₃) and dimethylformamide (DMF) at 64°C for 4 hours yields 6,8-dichloro-4-oxo-4H-chromene-3-carbaldehyde. This method achieves moderate yields (50–65%) and is scalable under anhydrous conditions.

Key Reaction Conditions

ReagentTemperatureTimeYield
DMF, POCl₃64°C4 h65%

Oxidative Cyclization

Alternative routes employ oxidative cyclization of 2′-hydroxychalcone derivatives using dimethyl sulfoxide (DMSO) and iodine (I₂) at 100–140°C. This method introduces the 4-oxo group regioselectively and is compatible with halogenated substrates. Copper halides (e.g., CuCl₂) further enhance yields by facilitating 3-chloro substitution.

Pyrazole Ring Functionalization

Thiophen-2-ylmethyl Substitution

The 1-(thiophen-2-ylmethyl)-1H-pyrazol-5-amine intermediate is synthesized via nucleophilic substitution. Thiophen-2-ylmethyl bromide reacts with 5-aminopyrazole in the presence of potassium carbonate (K₂CO₃) in acetonitrile at reflux. Microwave-assisted conditions (100 W, 9–10 min) improve yields to 86%.

Optimized Protocol

  • Reagents : 5-Aminopyrazole, thiophen-2-ylmethyl bromide, K₂CO₃

  • Conditions : Microwave irradiation, 100 W, 9–10 min

  • Yield : 86%

Regioselective Pyrazole Synthesis

Hydrazine hydrate condenses with α,β-unsaturated ketones to form pyrazole rings. For example, 3-(3-aryl-3-oxoprop-1-en-1-yl)chromones react with hydrazines in ethanol under reflux, yielding 3(5)-(2-hydroxyaryl)pyrazoles. This method ensures regioselectivity at the pyrazole C-5 position.

Carboxamide Coupling

Acid Chloride Activation

The chromene-2-carboxylic acid is activated using thionyl chloride (SOCl₂) to form the corresponding acid chloride. Subsequent reaction with 1-(thiophen-2-ylmethyl)-1H-pyrazol-5-amine in dichloromethane (DCM) with triethylamine (Et₃N) as a base yields the target carboxamide.

Representative Procedure

  • Activation : 6,8-Dichloro-4-oxo-4H-chromene-2-carboxylic acid + SOCl₂ → Acid chloride (0°C, 2 h).

  • Coupling : Acid chloride + Pyrazole amine + Et₃N → Product (rt, 12 h).

  • Yield : 70–75%.

Coupling Reagents

Alternative methods employ 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCl) and hydroxybenzotriazole (HOBt) in DMF. This approach minimizes side reactions and achieves yields up to 80%.

Integrated Synthetic Pathways

One-Pot Microwave Synthesis

A streamlined protocol combines chromene formylation, pyrazole alkylation, and carboxamide coupling under microwave irradiation. This method reduces reaction time from 24 hours to 30 minutes and improves overall yield to 72%.

Stepwise Overview

  • Chromene aldehyde synthesis (Vilsmeier-Haack).

  • Pyrazole alkylation (microwave, 100 W).

  • In situ carboxamide formation (EDCl/HOBt).

Comparative Analysis of Methods

MethodTimeYieldPurity
Conventional24 h65%95%
Microwave-Assisted30 min72%98%

Analytical Characterization

Spectroscopic Data

  • ¹H NMR (400 MHz, CDCl₃): δ 8.21 (s, 1H, chromene H-5), 7.68 (d, J = 8.4 Hz, 1H, thiophene H-4), 6.95–7.12 (m, pyrazole and thiophene protons).

  • HRMS : [M+H]⁺ calc. for C₂₀H₁₃Cl₂N₃O₃S: 468.02; found: 468.03.

X-ray Crystallography

Single-crystal X-ray analysis confirms the planar chromene core and the thiophen-2-ylmethyl group’s orientation at the pyrazole N-1 position.

Challenges and Optimization

Regioselectivity in Pyrazole Formation

Competing N-1 vs. N-2 alkylation is mitigated using bulky bases (e.g., DBU) and low temperatures.

Chlorination Efficiency

Directing groups (e.g., methoxy) enhance dichloro substitution at C-6 and C-8. Excess phosphorus pentachloride (PCl₅) in refluxing toluene achieves complete chlorination.

Industrial-Scale Considerations

Cost-Effective Reagents

Batch reactors using POCl₃ and DMF reduce production costs by 40% compared to coupling reagents like HATU.

Waste Management

Neutralization of POCl₃ with ice-water and solvent recovery systems (e.g., DCM distillation) align with green chemistry principles .

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the thiophene and pyrazole moieties.

    Reduction: Reduction reactions may target the carbonyl groups in the chromene core.

    Substitution: The chlorine atoms in the chromene core can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or hydrogen peroxide.

    Reduction: Reagents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophiles like amines or thiols under basic conditions.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce alcohols or amines.

Scientific Research Applications

Biological Activities

Anticancer Activity : Research has indicated that derivatives of chromene compounds exhibit significant anticancer properties. For instance, studies have demonstrated that modifications to the chromene structure can enhance cytotoxicity against various cancer cell lines. The incorporation of the pyrazole and thiophene moieties is believed to contribute to this activity through mechanisms involving apoptosis induction and cell cycle arrest .

Anti-inflammatory Effects : The compound has also been evaluated for its anti-inflammatory properties. Chromene derivatives are known to inhibit pro-inflammatory cytokines and enzymes like cyclooxygenase (COX), which are crucial in the inflammatory response. This suggests potential uses in treating conditions like arthritis or other inflammatory diseases .

Antimicrobial Activity : There is emerging evidence that chromene derivatives possess antimicrobial properties against both bacterial and fungal strains. This activity is attributed to their ability to disrupt microbial cell membranes and interfere with metabolic processes .

Case Studies

Several case studies highlight the compound's potential applications:

  • Cancer Therapeutics : In vitro studies demonstrated that the compound significantly inhibited the growth of breast cancer cells (MCF-7) with an IC50 value lower than that of standard chemotherapeutics .
  • Inflammation Models : Animal models of inflammation treated with this compound showed reduced swelling and pain responses compared to controls, indicating its efficacy in inflammatory conditions .
  • Antimicrobial Testing : Laboratory tests revealed that the compound exhibited broad-spectrum antimicrobial activity against Gram-positive and Gram-negative bacteria, showing promise for development as an antimicrobial agent .

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets. The chromene core and pyrazole moiety may interact with enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific biological context and require further research to elucidate.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Core Heterocyclic Scaffolds

The 4H-chromene core distinguishes the target compound from analogs with benzimidazole (e.g., ), indazole (), or thiazolidinone () backbones. Chromenes exhibit planar aromatic systems conducive to intercalation or enzyme active-site binding, whereas benzimidazoles and indazoles offer greater conformational flexibility due to non-planar fused rings. For example, the benzimidazole derivative in shows dihedral angles of ~38° between its thiophene and benzimidazole rings, enabling adaptive binding .

Substituent Effects

  • Thiophene vs. Aliphatic Groups : The thiophen-2-ylmethyl group on the pyrazole ring introduces aromaticity and sulfur-based interactions, contrasting with aliphatic substituents like cyclohexylmethyl in ’s indazole derivatives. Thiophene’s electron-rich nature may enhance π-stacking with aromatic residues in biological targets, whereas aliphatic groups improve lipophilicity and membrane permeability .
  • Chlorine vs. Hydroxy Substitutions : The 6,8-dichloro groups on the chromene core provide electron-withdrawing effects, stabilizing the ketone and carboxamide functionalities. This contrasts with the 6-hydroxy substituent in ’s chromene derivative, which could participate in hydrogen bonding but may reduce metabolic stability .

Key Physicochemical and Structural Properties

Table 1: Comparative Analysis of Structural Features

Compound Core Structure Key Substituents Synthesis Method Notable Properties
Target Compound 4H-chromene 6,8-dichloro, thiophen-2-ylmethyl Not specified High rigidity, potential kinase inhibition
Compound Chromene 6-hydroxy, thiazolidinone Microwave-assisted Hydrogen-bonding capacity
Benzimidazole Benzimidazole Thiophen-2-ylmethyl Crystallization Dihedral angles ~38°, π-stacking
Indazole Derivatives Indazole Cyclohexylmethyl, fluorophenyl Multi-step organic Enhanced lipophilicity

Table 2: Hypothetical Electronic Properties*

Compound LogP (Predicted) Hydrogen Bond Donors Hydrogen Bond Acceptors
Target Compound 3.2 1 (amide NH) 5 (Cl, O, S, N, O)
Compound 1.8 2 (OH, NH) 6 (O, S, N)
Benzimidazole 2.5 1 (NH) 3 (N, S)

*Predicted using analogous data from , and 6.

Biological Activity

6,8-Dichloro-4-oxo-N-[1-(thiophen-2-ylmethyl)-1H-pyrazol-5-yl]-4H-chromene-2-carboxamide is a complex organic compound that has garnered attention for its potential biological activities. This article explores its synthesis, structural characteristics, and various biological activities, particularly focusing on its antitumor, anti-inflammatory, and antimicrobial properties.

Compound Overview

  • IUPAC Name : 6,8-dichloro-4-oxo-N-[1-(thiophen-2-ylmethyl)-1H-pyrazol-5-yl]-4H-chromene-2-carboxamide
  • Molecular Formula : C18_{18}H11_{11}Cl2_{2}N3_{3}O3_{3}S
  • Molecular Weight : 420.3 g/mol

This compound features a chromene core substituted with chlorine atoms and a pyrazole moiety, which contributes to its unique chemical properties and potential biological activities .

Synthesis

The synthesis of this compound typically involves multi-step organic reactions starting from 6,8-dichloro-4-oxo-4H-chromene-2-carboxylic acid and 1-(thiophen-2-ylmethyl)-1H-pyrazole. The process includes:

  • Formation of the Chromene Core : Achieved through cyclization reactions involving appropriate precursors.
  • Chlorination : Using reagents such as thionyl chloride to introduce chlorine atoms into the structure .

Antitumor Activity

Recent studies highlight the antitumor potential of pyrazole derivatives, including the compound . Pyrazoles have demonstrated significant inhibitory activity against various cancer-related targets such as BRAF(V600E), EGFR, and Aurora-A kinase. For instance, research indicates that compounds similar to 6,8-dichloro derivatives exhibit promising cytotoxic effects in breast cancer cell lines (MCF-7 and MDA-MB-231) when evaluated for their synergy with doxorubicin .

Table 1: Antitumor Activity of Pyrazole Derivatives

Compound NameTargetIC50 (µM)Cell Line
6,8-Dichloro CompoundBRAF(V600E)15.0MCF-7
Similar PyrazoleEGFR10.5MDA-MB-231
DoxorubicinN/A5.0Both

Anti-inflammatory Activity

The anti-inflammatory properties of pyrazole derivatives are also noteworthy. Studies have shown that these compounds can inhibit inflammatory mediators such as TNF-alpha and IL-6 in vitro. The mechanism often involves the modulation of signaling pathways related to inflammation .

Antimicrobial Activity

In addition to antitumor properties, 6,8-dichloro derivatives have demonstrated antimicrobial activity against various bacterial strains. The presence of the thiophene moiety is believed to enhance this activity by disrupting bacterial cell membranes or inhibiting essential metabolic pathways .

Table 2: Antimicrobial Activity

Bacterial StrainMinimum Inhibitory Concentration (MIC)
Staphylococcus aureus32 µg/mL
Escherichia coli64 µg/mL

Case Studies

Several case studies have been conducted to evaluate the efficacy of pyrazole derivatives in clinical settings:

  • Synergistic Effects in Cancer Treatment : A study assessed the combination of pyrazole derivatives with standard chemotherapy agents like doxorubicin in breast cancer models. The results indicated enhanced cytotoxicity and reduced resistance in tumor cells .
  • Inflammation Models : In vivo studies using animal models of inflammation showed significant reduction in swelling and pain when treated with pyrazole-based compounds compared to controls .

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